

Comparative Analysis of the Biological Activity of 3-Chloro-6-phenoxypyridazine Analogues

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Compound of Interest

Compound Name: 3-Chloro-6-phenoxypyridazine

Cat. No.: B074615

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The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Among these, analogues of **3-chloro-6-phenoxypyridazine** have emerged as a promising class of molecules, demonstrating a diverse range of pharmacological activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and drug development professionals in this field. The core structure's amenability to substitution allows for the fine-tuning of its biological profile, leading to potent agents with activities ranging from anticancer and kinase inhibition to antimicrobial effects.

Anticancer Activity

Derivatives of the pyridazine core are extensively investigated for their potential as anticancer agents.[2][3] Studies have shown that these compounds can induce apoptosis, inhibit cell proliferation, and target specific enzymes crucial for cancer cell survival, such as poly (ADP-ribose) polymerase-1 (PARP-1) and cyclin-dependent kinases (CDKs).[2][4]

Table 1: In Vitro Anticancer Activity of Pyridazine Analogues

Compound ID	Cancer Cell Line	Assay Type	Activity Metric	Value	Reference
Compound 11m	T-47D (Breast)	SRB	IC50	0.43 ± 0.01 µM	[3][4]
Compound 11m	MDA-MB-231 (Breast)	SRB	IC50	0.99 ± 0.03 µM	[3][4]
Compound 11l	T-47D (Breast)	SRB	IC50	> 1 µM	[3]
Compound 11l	MDA-MB-231 (Breast)	SRB	IC50	> 1 µM	[3]
Compound 4g	HEP3BPN 11 (Liver)	MTT	-	Close to Methotrexate	[5]
Compound 4i	MDA 453 (Breast)	MTT	-	Close to Methotrexate	[5]
Compound 4i	HL 60 (Leukemia)	MTT	-	Close to Methotrexate	[5]
Various Hybrids	Multiple Lines	-	GI%	> 40% at 100 µg/mL	[2]

IC50: Half-maximal inhibitory concentration. GI%: Growth Inhibition percentage. SRB: Sulforhodamine B. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Pyridazine analogues have been identified as potent inhibitors of various kinases, highlighting their potential as targeted therapeutic agents. [3]

For instance, certain 3,6-disubstituted pyridazines have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Other

studies have shown that pyridazine derivatives can inhibit Kinase Insert Domain Receptor (KDR), a type of Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

Table 2: Kinase Inhibitory Activity of Pyridazine Analogues

Compound ID	Target Kinase	Assay Type	Activity Metric	Value	Reference
Compound 1	KDR	Enzymatic	IC50	6.855 μ M	[7]
Compound 11l	CDK2	Enzymatic	-	Good Activity	[3]
Compound 11m	CDK2	Enzymatic	-	Good Activity	[3]

Other Biological Activities

Beyond cancer and kinase inhibition, pyridazine derivatives have been evaluated for several other therapeutic applications.

- **Antiangiogenic Activity:** Compounds 4g and 4i have shown potent inhibition of proangiogenic cytokines such as TNF α , VEGF, and FGFb.[5]
- **Antioxidant Activity:** Several 4-chloro-pyridazin-3(2H)-one derivatives were screened for their antioxidant properties, with compound 4f showing notable OH radical scavenging activity.[5]
- **Antimicrobial and Antifungal Properties:** Various substituted pyridazine derivatives have been synthesized and evaluated for their activity against microbial and fungal pathogens.[1]
- **Modulation of Phospholipase D (PLD) Signaling:** One derivative has been reported to modulate the PLD signaling pathway, suggesting potential applications in neurodegenerative diseases.[1]

Experimental Protocols

MTT Cell Viability Assay

The inhibitory effects of the synthesized compounds on the viability of human cancer cell lines can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[5][8]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^4 cells/well) and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay

The ability of compounds to inhibit specific kinases can be determined using various commercially available assay kits or established protocols.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the target kinase, its specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.
- **Compound Addition:** The test compounds at various concentrations are added to the reaction mixture.
- **Kinase Reaction:** The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.
- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using phospho-specific antibodies.

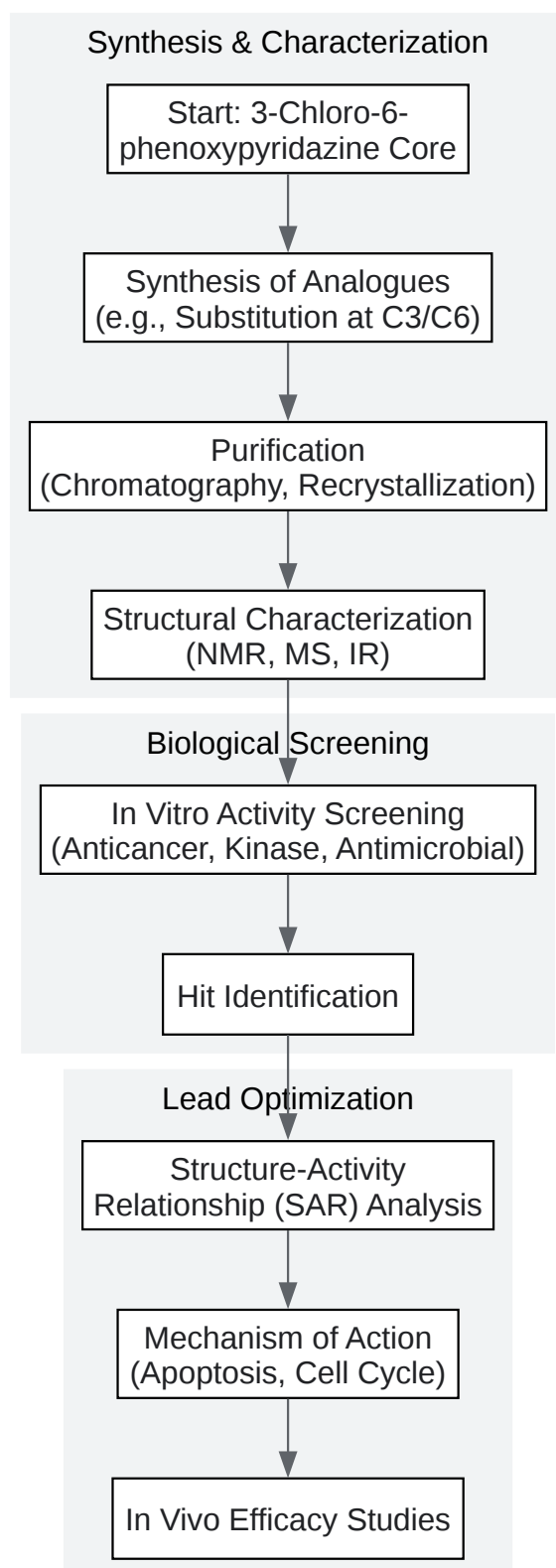
- **Data Analysis:** The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Apoptosis Assay by Annexin V-FITC/PI Staining

Apoptosis induction can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) double staining.^[4]

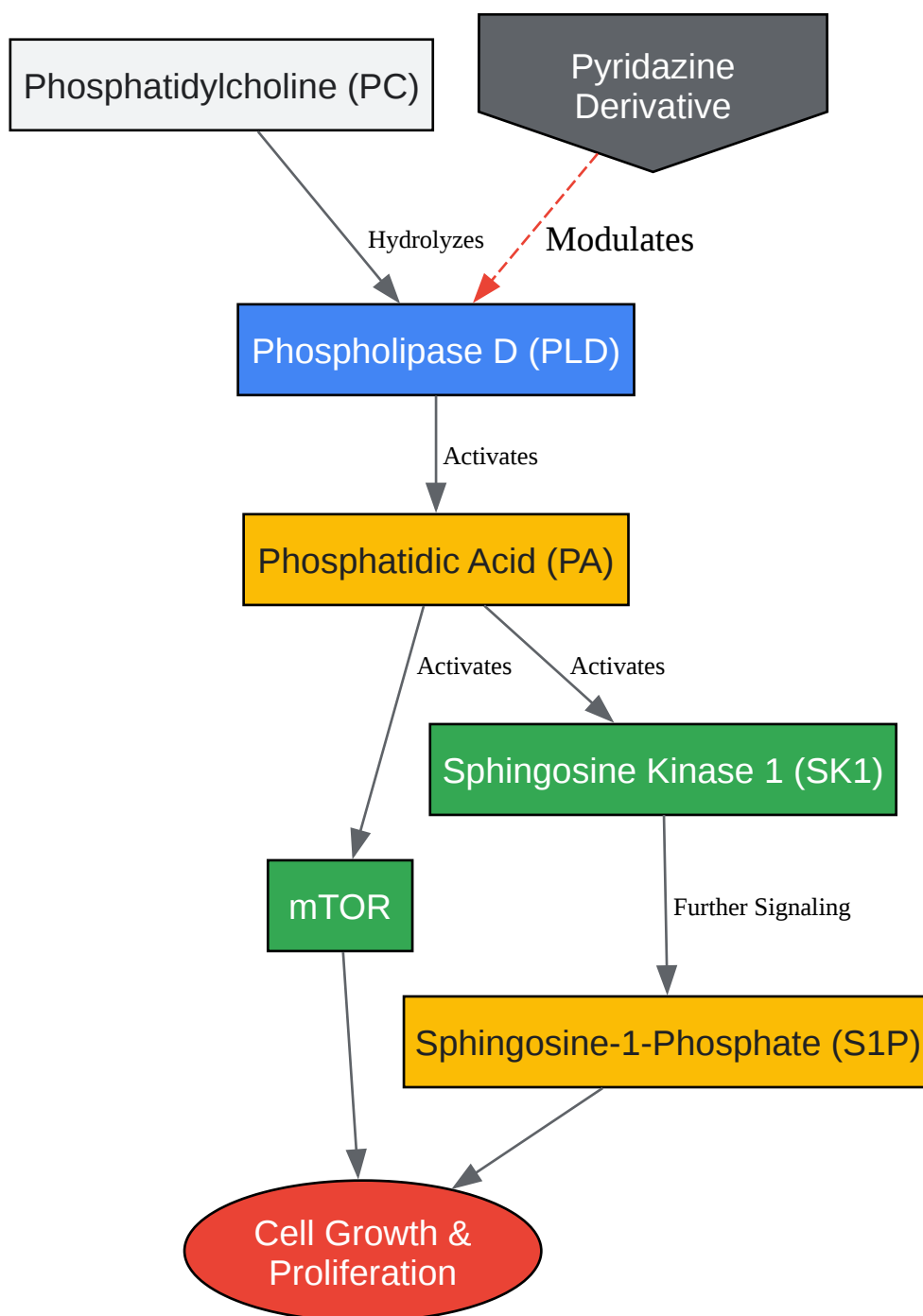
- **Cell Treatment:** Cells are treated with the test compounds for a specified duration (e.g., 24-48 hours).
- **Cell Harvesting:** Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
- **Staining:** Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic or necrotic cells (with compromised membranes).
- **Data Analysis:** The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Mandatory Visualizations



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Caption: General experimental workflow for the development of pyridazine analogues.



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Caption: Simplified Phospholipase D (PLD) signaling pathway modulated by pyridazine derivatives.[1]

Caption: Structure-Activity Relationship (SAR) concept for pyridazine analogues.

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